1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one
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Description
1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is a useful research compound. Its molecular formula is C10H11BrClNO and its molecular weight is 276.56 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C10H10BrClN2O
- Molecular Weight : Approximately 276.56 g/mol
- Functional Groups : Amino group, bromomethyl group, and chloropropanone moiety.
The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and receptors. The bromomethyl and amino groups facilitate these interactions, potentially inhibiting specific enzymatic activities or modulating receptor functions.
Potential Biological Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptors : It could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
The compound has also been investigated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It appears to inhibit the expression of anti-apoptotic proteins, thereby promoting cell death in malignant cells .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
- Anticancer Research : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. This effect was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-2-(bromomethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
KSEODWGLTAYPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)CBr)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.